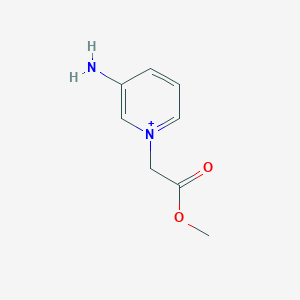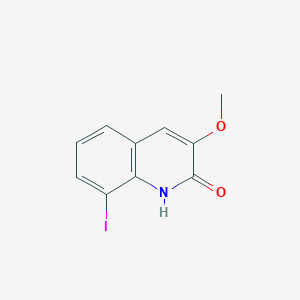
8-Iodo-3-methoxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-3-methoxyquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one typically involves the iodination of 3-methoxyquinolin-2(1H)-one. A common method includes:
Starting Material: 3-methoxyquinolin-2(1H)-one
Reagent: Iodine or an iodine source (e.g., N-iodosuccinimide)
Solvent: Acetic acid or another suitable solvent
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions could lead to the removal of the iodine atom, forming 3-methoxyquinolin-2(1H)-one.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-methoxyquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Iodo-3-methoxyquinolin-2(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atom may enhance the compound’s ability to interact with certain targets due to its size and electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyquinolin-2(1H)-one: Lacks the iodine atom, potentially less reactive.
8-Bromo-3-methoxyquinolin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
8-Chloro-3-methoxyquinolin-2(1H)-one: Contains a chlorine atom, which may affect its reactivity and biological activity differently.
Uniqueness
8-Iodo-3-methoxyquinolin-2(1H)-one’s uniqueness lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions compared to its halogenated counterparts.
Eigenschaften
Molekularformel |
C10H8INO2 |
|---|---|
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
8-iodo-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8INO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
FMSQNGQVNMLAAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=CC=C2)I)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


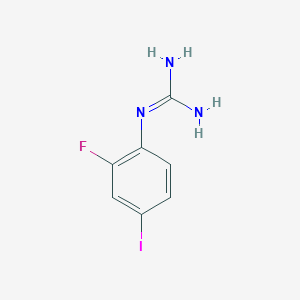
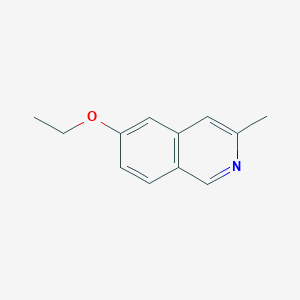

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
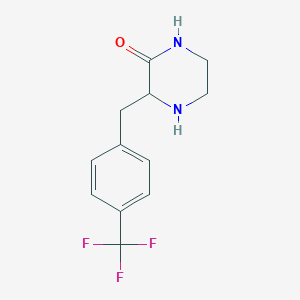
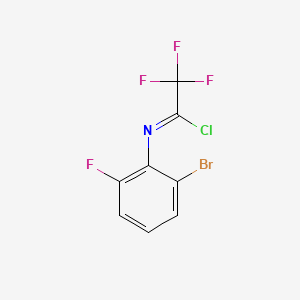



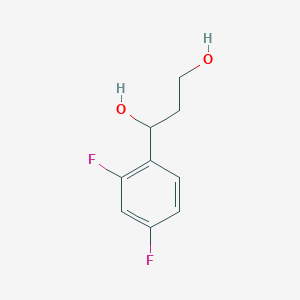
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
